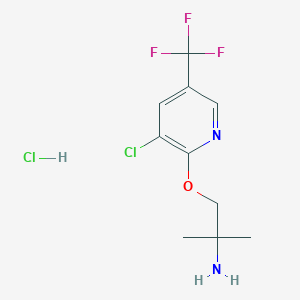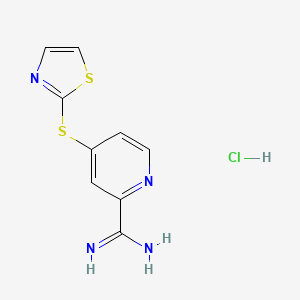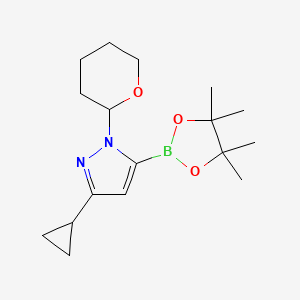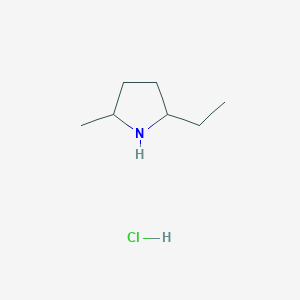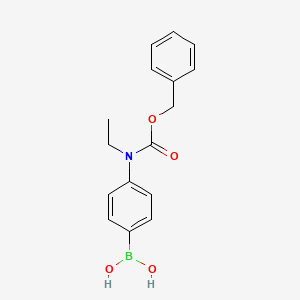
(4-(((ベンジルオキシ)カルボニル)(エチル)アミノ)フェニル)ボロン酸
概要
説明
(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a benzyloxycarbonyl group, an ethylamino group, and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学的研究の応用
(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to study enzyme inhibition, particularly for enzymes that interact with boronic acids.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, including enzyme inhibitors and anticancer compounds.
Industry: The compound is used in the synthesis of advanced materials and pharmaceuticals.
作用機序
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to have a predicted boiling point of 5198±500 °C and a predicted density of 118±01 g/cm3 . It is stored at 2-8°C .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for carbon-carbon bond formation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be catalyzed by ethers . Additionally, the compound’s storage conditions (2-8°C) suggest that temperature can affect its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting the corresponding phenylboronic acid with benzyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where the appropriate ethylamine derivative reacts with the intermediate compound.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for boronic acids, including (4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid, often involve large-scale batch or continuous flow processes. These methods emphasize efficiency, yield, and purity, utilizing optimized reaction conditions and catalysts to ensure consistent product quality.
化学反応の分析
Types of Reactions
(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl and ethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the benzyloxycarbonyl and ethylamino groups.
4-(N-Boc-amino)phenylboronic Acid: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group.
4-Formylphenylboronic Acid: Features a formyl group instead of the benzyloxycarbonyl and ethylamino groups.
Uniqueness
(4-(((Benzyloxy)carbonyl)(ethyl)amino)phenyl)boronic acid is unique due to its combination of functional groups, which provide distinct reactivity and potential for diverse applications in synthesis, biology, and medicine. The presence of both the benzyloxycarbonyl and ethylamino groups allows for specific interactions and modifications that are not possible with simpler boronic acids.
特性
IUPAC Name |
[4-[ethyl(phenylmethoxycarbonyl)amino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO4/c1-2-18(15-10-8-14(9-11-15)17(20)21)16(19)22-12-13-6-4-3-5-7-13/h3-11,20-21H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSANIXVXNVIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC)C(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743967 | |
| Record name | (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221448-69-6 | |
| Record name | (4-{[(Benzyloxy)carbonyl](ethyl)amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


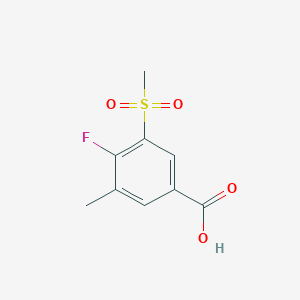
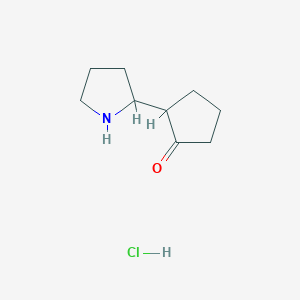
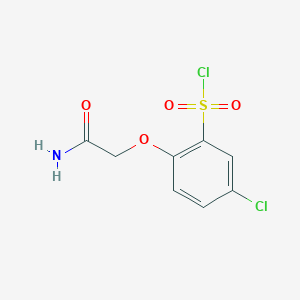
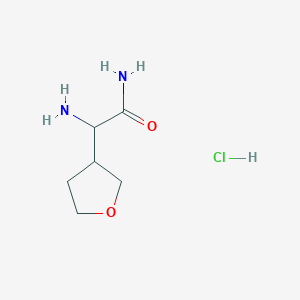
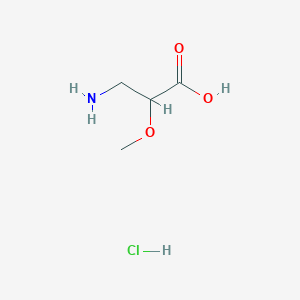
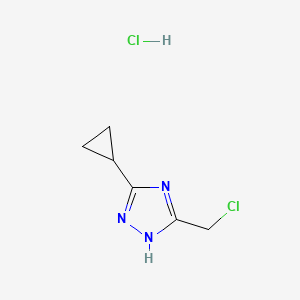
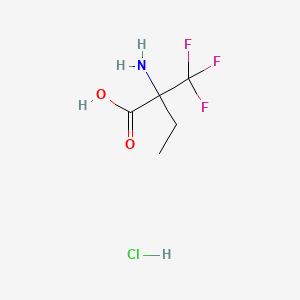
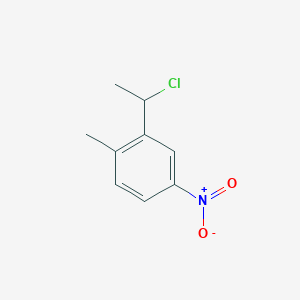
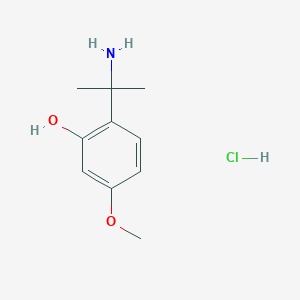
![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
